2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-14-3-2-11-8(12)6-4-10-5-7(6)9(11)13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFJHKQQZCTTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2CNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Formula: C16H18ClFN2O3
- IUPAC Name: (3aR,6aS)-5-[(3-chloro-2-fluorophenyl)methyl]-2-(2-methoxyethyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Research indicates that derivatives of pyrrolo[3,4-c]pyrrole compounds exhibit significant cytotoxicity and antiproliferative effects against various cancer cell lines. The mechanism primarily involves the disruption of microtubule dynamics by binding to the colchicine site on tubulin. This results in the depolymerization of microtubules and abnormal mitotic spindle formation, ultimately leading to cell cycle arrest and apoptosis .
Anticancer Activity
The compound has shown promising results in vitro against multiple cancer cell lines. For instance:
- IC50 Values: Studies report IC50 values ranging from 10-16 nM in various cancer cell lines, indicating potent activity .
- Drug Resistance: It has been noted that this compound can overcome drug resistance mechanisms associated with P-glycoprotein and βIII isotype tubulin expression .
Comparative Efficacy
A comparative analysis of similar compounds reveals that this compound exhibits superior activity compared to other known agents like combretastatin A-4. This highlights its potential as a lead compound for further development in cancer therapeutics.
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| NT-7-16 | 10-16 | Microtubule depolymerization |
| Combretastatin A-4 | Varies | Microtubule destabilization |
| This compound | TBD | Colchicine site binding |
Case Studies
- In Vivo Efficacy : In an MDA-MB-435 xenograft model, NT-7-16 demonstrated significant antitumor effects at non-toxic concentrations. This was attributed to its ability to effectively target and disrupt microtubule dynamics within tumor cells .
- Mechanistic Studies : Binding studies confirmed that the compound interacts directly with purified tubulin at the colchicine site. This interaction was shown to be more potent than other established agents used in clinical settings .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulkiness : Bulky groups (e.g., phenethyl, tert-butyl ) favor oily states due to hindered crystallization, while smaller substituents (e.g., methyl) yield solids .
- Polarity : Oxygen-containing groups (methoxyethyl, hydroxyethyl) enhance hydrophilicity compared to aromatic or alkyl chains .
- Biological Relevance : Thiazolyl and indole-bearing derivatives exhibit antimicrobial and antitumor activities, suggesting heterocyclic substituents enhance bioactivity .
Physicochemical Properties
- Physical State : Methyl and cyclohexyl derivatives form solids, while larger substituents (e.g., phenethyl) produce oils . The target compound’s methoxyethyl group likely results in an oil.
- Solubility : Polar groups (e.g., hydroxyethyl , methoxyethyl) improve aqueous solubility compared to aromatic analogs.
- Stability: Electron-withdrawing substituents (e.g., chlorobutanoyl ) may increase reactivity toward nucleophiles.
Preparation Methods
Visible Light-Promoted [3+2] Cycloaddition of 2H-Azirines
A recent study demonstrated the use of visible light-induced cycloaddition reactions to synthesize dihydropyrrolo[3,4-c]pyrrole derivatives, which are structurally related to the target compound. This method involves the [3+2] cycloaddition of 2H-azirines with suitable dipolarophiles such as maleimides, catalyzed by an organic photocatalyst under mild conditions.
- Environmentally friendly, utilizing visible light as a green energy source.
- Good functional group tolerance.
- High diastereoselectivity and substrate scope.
- Generation of azirine intermediates via oxidation or ring-closure of suitable precursors.
- Cycloaddition with maleimides or similar dipolarophiles.
- Post-reaction modifications to introduce the methoxyethyl group.
Research reference:
The methodology provides a foundation for constructing the pyrrole core with functionalized side chains, including methoxyethyl groups, through subsequent substitution steps.
1,3-Dipolar Cycloaddition of Azomethine Ylides
Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition
Another well-established route involves the use of azomethine ylides generated in situ from aldehydes and amino acid derivatives, followed by cycloaddition with maleimides. This method has been successfully employed to synthesize pyrrolo[3,4-c]pyrrole-1,3-diones with high yields.
- One-pot, straightforward process.
- Use of readily available aldehydes (e.g., benzaldehyde derivatives) to introduce various substituents.
- Post-cycloaddition oxidation (e.g., with DDQ) to form the fully conjugated or oxidized pyrrole ring.
- Condensation of aldehyde with amines to form iminium ions.
- In situ generation of azomethine ylides.
- Cycloaddition with maleimides or N-alkylmaleimides.
- Oxidation to achieve the dione structure.
Research reference:
This approach allows for the incorporation of methoxyethyl groups by selecting appropriate aldehyde precursors during the initial condensation step.
Oxidation and Functionalization Strategies
Oxidative Aromatization
Post-cycloaddition, oxidation processes are critical for converting dihydropyrrole intermediates into the fully conjugated dione system. Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) which efficiently oxidizes the dihydropyrrole to the pyrrolo[3,4-c]pyrrole-1,3-dione core.
Side Chain Introduction
The methoxyethyl side chain can be introduced either:
- Pre-synthesis: By using aldehyde precursors bearing the methoxyethyl group, allowing the side chain to be incorporated during the initial formation of the azomethine ylide or aldehyde component.
- Post-synthesis: Via nucleophilic substitution or alkylation of the core structure with suitable methoxyethyl halides or derivatives.
Summary of Preparation Methods with Data Table
| Method | Starting Materials | Key Reaction | Oxidants/Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Visible light-promoted [3+2] cycloaddition | 2H-Azirines, maleimides | Cycloaddition under visible light | Organic photocatalyst, mild temperature | Not specified | Environmentally friendly, adaptable for functional groups |
| Ag(I)-catalyzed 1,3-dipolar cycloaddition | Aldehydes, amines, maleimides | Cycloaddition with azomethine ylides | Ag(I) catalyst, DDQ oxidation | 53-81% | Suitable for diverse substituents, scalable |
| Oxidation of dihydropyrroles | Dihydropyrrole intermediates | Oxidation with DDQ | Ambient temperature | High | Post-synthesis oxidation to form dione core |
Q & A
Q. What are the optimized synthetic routes for 2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, and how do reaction conditions influence yield?
The compound is synthesized via a [3+2] cycloaddition between 2H-azirine derivatives and maleimides, catalyzed by 9-mesityl-10-methylacridin-10-ium perchlorate under visible light. Key conditions include:
- Solvent: Dichloromethane or acetonitrile.
- Catalyst loading: 1–2 mol%.
- Reaction time: 6–12 hours under ambient temperature. Yields range from 55% to 99%, depending on substituent steric effects and electronic properties . Table 1: Optimization data for selected substrates:
| Substrate (R-group) | Yield (%) | Reaction Time (h) |
|---|---|---|
| Benzyl | 99 | 6 |
| 2-Methoxyethyl | 85 | 10 |
| p-Tolyl | 72 | 12 |
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR: Assign peaks for the methoxyethyl group (δ 3.2–3.5 ppm for OCH2CH2O; δ 1.8–2.1 ppm for pyrrolidine protons).
- IR Spectroscopy: Confirm carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and ether (C-O-C) at 1100–1250 cm⁻¹.
- Mass Spectrometry: Use HRMS to verify molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected splitting in NMR or missing IR bands) often arise from:
- Dynamic conformational changes: Use variable-temperature NMR to assess rotational barriers of the methoxyethyl chain.
- Impurity interference: Purify via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization in 2-propanol .
- Tautomerism: Perform DFT calculations to model possible tautomers and compare with experimental data .
Q. What strategies improve low yields in the visible-light-mediated synthesis of this compound?
Low yields (<60%) may result from:
Q. How does the methoxyethyl substituent influence electronic properties in polymer semiconductor applications?
The electron-donating methoxy group raises the HOMO level (-5.2 eV vs. -5.5 eV for unsubstituted analogs), enhancing hole mobility (up to 0.013 cm² V⁻¹ s⁻¹) in organic thin-film transistors. Key steps for device integration:
- Polymerization: Copolymerize with quaterthiophene via Stille coupling.
- Film deposition: Spin-coat from chlorobenzene (2 wt%) at 2000 rpm.
- Annealing: Heat at 150°C for 10 minutes to improve crystallinity .
Q. What computational methods are used to predict the biological activity of this compound?
- Molecular docking: Screen against kinase targets (e.g., CDK2) using AutoDock Vina. The bicyclic core shows high affinity (ΔG < -9 kcal/mol) due to π-π stacking with Phe80.
- MD simulations: Analyze binding stability (RMSD < 2 Å over 100 ns) in GROMACS .
- ADMET prediction: Use SwissADME to assess permeability (LogP = 1.8) and cytochrome inhibition risks .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile discrepancies for in vitro assays?
Literature values for solubility in PBS range from 0.1 mg/mL to 1.2 mg/mL. Mitigate via:
- Sonication: Apply 20 kHz ultrasound for 10 minutes to disperse aggregates.
- Co-solvents: Use DMSO (≤5% v/v) without altering biological activity.
- Dynamic light scattering (DLS): Confirm particle size <200 nm post-sonication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
